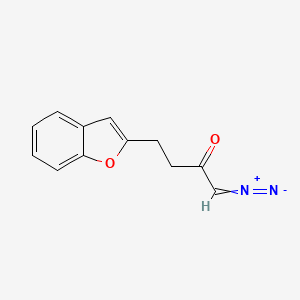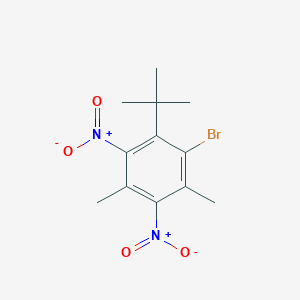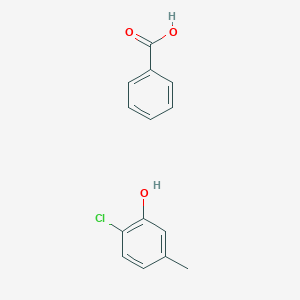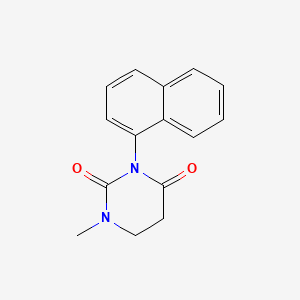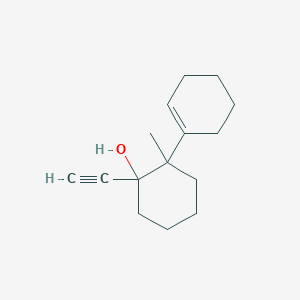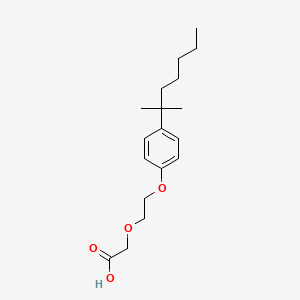
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C22H36O6 It is a complex molecule featuring a phenoxy group, ethoxy linkages, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid typically involves multiple steps, starting from the appropriate phenol derivative. The phenol is first alkylated with 2-methylheptan-2-yl bromide under basic conditions to form the alkylated phenol. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. Finally, the resulting compound is carboxylated using chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include alkylation, ethoxylation, and carboxylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenoxyethoxyacetic acid derivatives.
Scientific Research Applications
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and carboxylic acid groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid
- 2-Methoxyphenylacetic acid
- dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium
Uniqueness
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
100330-75-4 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H28O4/c1-4-5-6-11-18(2,3)15-7-9-16(10-8-15)22-13-12-21-14-17(19)20/h7-10H,4-6,11-14H2,1-3H3,(H,19,20) |
InChI Key |
IIWYQFZAPLUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


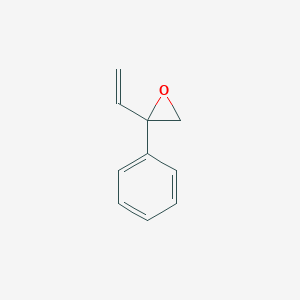
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
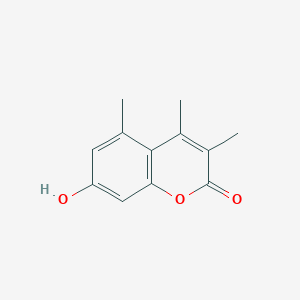
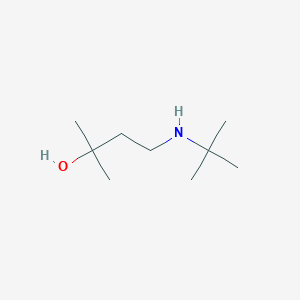
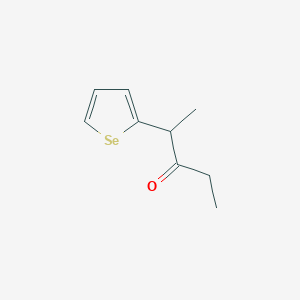
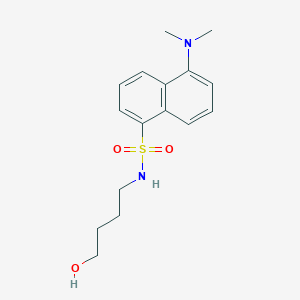
![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

